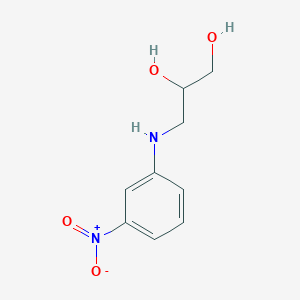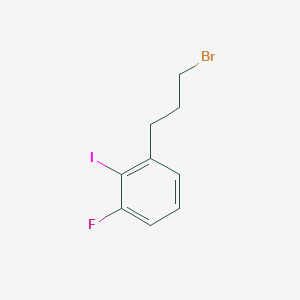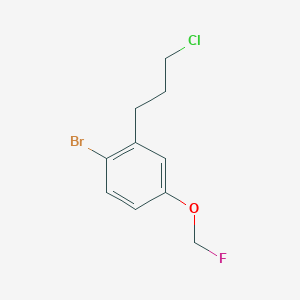
1-Bromo-2-(3-chloropropyl)-4-(fluoromethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-2-(3-chloropropyl)-4-(fluoromethoxy)benzene is an organic compound that belongs to the class of halogenated benzenes. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a propyl chain and a methoxy group. The unique combination of these functional groups makes it an interesting subject for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(3-chloropropyl)-4-(fluoromethoxy)benzene typically involves multiple steps, starting with the halogenation of benzene derivatives. One common method is the bromination of 2-(3-chloropropyl)-4-(fluoromethoxy)benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum chloride to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to achieve maximum efficiency and minimize by-products.
化学反応の分析
Types of Reactions
1-Bromo-2-(3-chloropropyl)-4-(fluoromethoxy)benzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Oxidation: The propyl chain can be oxidized to form carboxylic acids or aldehydes.
Reduction: The compound can be reduced to remove halogen atoms or convert functional groups to simpler forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or ammonia are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzenes with different functional groups.
Oxidation: Products include carboxylic acids, aldehydes, or ketones.
Reduction: Products include dehalogenated benzenes or simpler hydrocarbons.
科学的研究の応用
1-Bromo-2-(3-chloropropyl)-4-(fluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-Bromo-2-(3-chloropropyl)-4-(fluoromethoxy)benzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The presence of halogen atoms and functional groups allows it to form specific interactions, such as hydrogen bonding, van der Waals forces, or covalent bonding, with target molecules. These interactions can modulate the activity of the target molecules, leading to various biological or chemical effects.
類似化合物との比較
Similar Compounds
1-Bromo-3-chloro-2-fluorobenzene: Similar structure but lacks the propyl chain and methoxy group.
1-Bromo-2-(3-chloropropyl)benzene: Similar structure but lacks the fluoromethoxy group.
1-Bromo-4-(fluoromethoxy)benzene: Similar structure but lacks the chloropropyl group.
Uniqueness
1-Bromo-2-(3-chloropropyl)-4-(fluoromethoxy)benzene is unique due to the combination of bromine, chlorine, and fluorine atoms along with a propyl chain and a methoxy group. This unique structure imparts specific chemical and physical properties, making it suitable for specialized applications in research and industry.
特性
分子式 |
C10H11BrClFO |
|---|---|
分子量 |
281.55 g/mol |
IUPAC名 |
1-bromo-2-(3-chloropropyl)-4-(fluoromethoxy)benzene |
InChI |
InChI=1S/C10H11BrClFO/c11-10-4-3-9(14-7-13)6-8(10)2-1-5-12/h3-4,6H,1-2,5,7H2 |
InChIキー |
KSLGYJMPYZDFBT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1OCF)CCCCl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


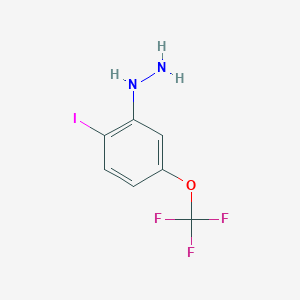
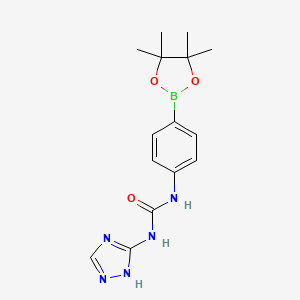
![Dimethyl (6-bromothiazolo[4,5-b]pyrazin-2-yl)carbonimidodithioate](/img/structure/B14059375.png)
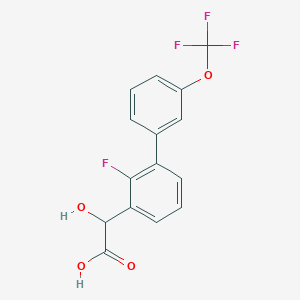

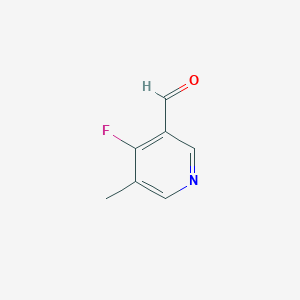
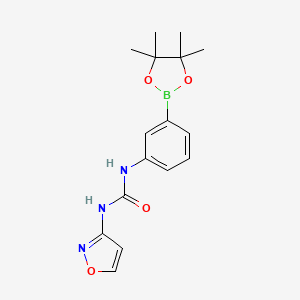

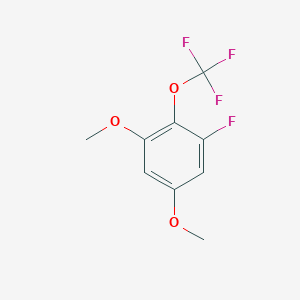

![(1S,2S,7S,9S)-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-ene-8,17-dione](/img/structure/B14059421.png)

